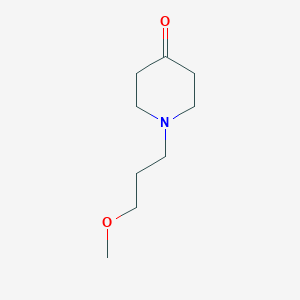

1-(3-Methoxypropyl)piperidin-4-one

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(3-Methoxypropyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3-methoxypropyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-(3-Methoxypropyl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods:

- Method A: Reaction of piperidin-4-one with 3-methoxypropyl bromide under basic conditions.

- Method B: Use of palladium-catalyzed hydrogenation techniques to enhance selectivity and yield.

Pharmaceutical Applications

The compound has garnered attention for its potential as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor in the synthesis of prucalopride, a medication used to treat chronic constipation by acting as a selective serotonin receptor agonist.

Therapeutic Uses:

- Gastrointestinal Disorders: As an intermediate for prucalopride, it plays a crucial role in developing treatments for gastrointestinal motility disorders.

- Anticancer Research: Studies have indicated that derivatives of 1-(3-Methoxypropyl)piperidin-4-one exhibit cytotoxic properties against various cancer cell lines, suggesting potential applications in oncology .

Biological Activities

Research has highlighted several biological activities associated with this compound and its derivatives:

Biological Effects:

- Cytotoxicity: Compounds derived from this piperidine exhibit selective toxicity against cancer cells while sparing normal cells, indicating their potential as anticancer agents.

- Neuropharmacology: Some derivatives have shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders.

Agrochemical Applications

Beyond pharmaceuticals, this compound has potential uses in agrochemicals. Its structural properties may contribute to the development of new pesticides or herbicides that target specific biological pathways in pests or plants.

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound:

Wirkmechanismus

The mechanism of action of 1-(3-Methoxypropyl)piperidin-4-one is primarily related to its role as an intermediate in the synthesis of bioactive compounds . It interacts with various molecular targets and pathways depending on the specific bioactive molecule it helps to synthesize. For instance, in the synthesis of certain pharmaceuticals, it may contribute to the modulation of neurotransmitter receptors or enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxypropyl)piperidin-4-one can be compared with similar compounds such as:

1-(3-Methoxypropyl)-4-piperidinamine: This compound is structurally similar but contains an amine group instead of a ketone.

1-Methyl-4-piperidone: Another related compound used in organic synthesis with different functional groups.

The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate for various synthetic applications .

Biologische Aktivität

1-(3-Methoxypropyl)piperidin-4-one, also known as 1-(3-methoxypropyl)-4-piperidinamine, is a synthetic compound derived from piperidine. It has gained attention in pharmaceutical research due to its potential biological activities, particularly as an antimicrobial agent and a precursor for drugs targeting gastrointestinal motility disorders.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 172.27 g/mol

- Structure : Characterized by a piperidine ring with a methoxypropyl substituent, which enhances its solubility and biological activity.

Antimicrobial Activity

This compound and its derivatives have been investigated for their antimicrobial properties. A study synthesized various piperidin-4-one derivatives using the Mannich reaction and evaluated their antibacterial and antifungal activities against several strains.

- Methodology : The synthesized compounds were screened using the disk diffusion method on Mueller-Hinton agar.

- Results : Some derivatives exhibited significant antibacterial activity compared to standard antibiotics like ampicillin and antifungal activity against agents like terbinafine.

Table 1: Antimicrobial Activity of Piperidin-4-one Derivatives

| Compound ID | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 1a | 25 | 30 |

| 2a | 20 | 25 |

| 3a | 15 | 28 |

| 4a | 10 | 22 |

This table summarizes the minimum inhibitory concentration (MIC) values for various compounds, indicating their effectiveness against bacterial and fungal strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly serotonin receptors. It acts as a selective agonist for the serotonin receptor subtype 5-HT4, which plays a crucial role in enhancing gastrointestinal motility by stimulating neurotransmitter release, particularly acetylcholine. This mechanism is vital for treating conditions such as chronic constipation.

Case Studies and Research Findings

- Antimicrobial Studies : In a comprehensive study, various piperidin-4-one derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new therapeutic agents in combating antibiotic resistance .

- Gastrointestinal Applications : The role of this compound as an intermediate in synthesizing prucalopride succinate has been highlighted in several studies. Prucalopride is known for its efficacy in treating chronic constipation by enhancing bowel movements through serotonin receptor activation .

- Comparative Analysis : Comparisons with structurally similar compounds revealed that while many share antimicrobial properties, the unique interaction profile of this compound with serotonin receptors distinguishes it from other piperidine derivatives .

Eigenschaften

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWBXLYVHOMANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298260 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16771-85-0 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16771-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(3-Methoxypropyl)piperidin-4-one in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in synthesizing cisapride, a medication used to treat certain stomach and digestive problems. [] The abstract specifically highlights its role as a precursor to N-(3-Methoxypropyl)-4-aminopiperidine, a key intermediate in cisapride synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.